6-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
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Description
6-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H16BrN3O5S and its molecular weight is 514.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Compounds incorporating sulfamoyl moieties, similar to the core structure of the chemical , have been synthesized for antimicrobial applications. Darwish et al. (2014) reported the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety. These compounds were evaluated for their in vitro antibacterial and antifungal activities, showing promising results. This research highlights the potential of incorporating sulfamoyl and related moieties into heterocyclic compounds for antimicrobial purposes (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Facile Synthesis and Antimicrobial Evaluation
Another study by Darwish (2014) focused on the facile synthesis of new heterocyclic compounds containing a sulfamoyl moiety. These compounds were synthesized using various reactions and evaluated for their antimicrobial properties, with some demonstrating moderate to high activity. This work further supports the notion that compounds with sulfamoyl groups and related structural frameworks can serve as potent antimicrobial agents (Darwish, 2014).
Synthesis of Reactive Functionalized Oligo(p-phenylene sulfide)s
Tsuchida et al. (1995) explored the modification of oligo(phenylene sulfide) chains with reactive groups, such as chloro, bromo, iodo, and carboxyl, to enhance their reactivity. This study, although not directly related to the exact compound , showcases the broader utility of functionalizing compounds with specific reactive groups to tailor their properties for various applications, including materials science (Tsuchida, Yamamoto, Oyaizu, Suzuki, Hay, & Wang, 1995).
Highly Sensitive and Selective Chemosensor for Cu2+ and H2PO4−
Meng et al. (2018) reported the synthesis of a highly selective fluorescence chemosensor based on a coumarin fluorophore. This research demonstrates the potential for using complex organic molecules, potentially including those with structures similar to 6-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide, as sensitive and selective sensors for metal ions and other analytes in environmental and biological samples (Meng, Li, Ma, Wang, Hu, & Cao, 2018).
Properties
IUPAC Name |
6-bromo-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O5S/c1-2-32(29,30)20-10-8-18(25-26-20)13-3-6-16(7-4-13)24-21(27)17-12-14-11-15(23)5-9-19(14)31-22(17)28/h3-12H,2H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGUDYHKTHXQKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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